molecular formula C16H10F6O2 B14773076 2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde

2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde

Cat. No.: B14773076
M. Wt: 348.24 g/mol
InChI Key: LZCXIBGTTJCCAK-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde is an aromatic aldehyde compound characterized by the presence of benzyloxy and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde typically involves the introduction of benzyloxy and trifluoromethyl groups onto a benzaldehyde core. One common method involves the reaction of 2-hydroxy-3,5-bis(trifluoromethyl)benzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy group.

Major Products

    Oxidation: 2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzoic acid.

    Reduction: 2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzyl alcohol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzaldehyde: Lacks the benzyloxy group, making it less complex.

    2-Benzyloxybenzaldehyde: Lacks the trifluoromethyl groups, affecting its reactivity and properties.

    2-Fluoro-4-(trifluoromethyl)benzaldehyde: Contains a fluorine atom instead of a benzyloxy group.

Uniqueness

2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde is unique due to the combination of benzyloxy and trifluoromethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C16H10F6O2

Molecular Weight

348.24 g/mol

IUPAC Name

2-phenylmethoxy-3,5-bis(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C16H10F6O2/c17-15(18,19)12-6-11(8-23)14(13(7-12)16(20,21)22)24-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

LZCXIBGTTJCCAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2C(F)(F)F)C(F)(F)F)C=O

Origin of Product

United States

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